

# Ivaltinostat (CG-200745): A Technical Guide for Researchers

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Compound of Interest				
Compound Name:	Ivaltinostat			
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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Ivaltinostat** (also known as CG-200745) is a potent, orally active, hydroxamate-based panhistone deacetylase (HDAC) inhibitor.[1][2] By targeting HDAC enzymes, **Ivaltinostat** modulates the acetylation status of histone and non-histone proteins, leading to the reactivation of tumor suppressor genes and the induction of anti-proliferative effects in various cancer models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data on **Ivaltinostat**, serving as a valuable resource for researchers in oncology and drug development.

## **Chemical Structure and Properties**

**Ivaltinostat** is characterized by a hydroxamic acid moiety, which is crucial for its inhibitory activity as it chelates the zinc ion in the catalytic pocket of HDAC enzymes.[1][2]

**Chemical Structure:** 

(E)-N1-(3-(dimethylamino)propyl)-N8-hydroxy-2-((naphthalen-1-yloxy)methyl)oct-2-enediamide[1]

Table 1: Physicochemical Properties of Ivaltinostat (CG-200745)



Property	Value	Reference
CAS Number	936221-33-9 (free base)	[1]
Molecular Formula	C24H33N3O4	[1]
Molecular Weight	427.54 g/mol	[1]
IUPAC Name	(E)-N1-(3- (dimethylamino)propyl)-N8- hydroxy-2-((naphthalen-1- yloxy)methyl)oct-2-enediamide	[1]
Appearance	Powder	[3]
Synonyms	CG-200745, CG-745	[1][4]

## **Mechanism of Action and Signaling Pathways**

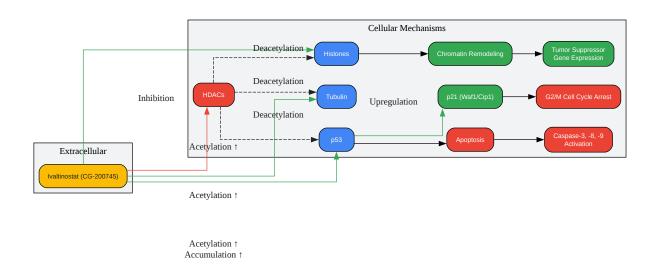
**Ivaltinostat** functions as a pan-HDAC inhibitor, targeting multiple HDAC isoforms.[2] Its primary mechanism involves the inhibition of the deacetylation of histone proteins, leading to a more open chromatin structure that allows for the transcription of previously silenced tumor suppressor genes.[4] Additionally, **Ivaltinostat** influences the acetylation of non-histone proteins, including tubulin and p53, further contributing to its anti-cancer effects.[1][5]

## Signaling Pathways Modulated by Ivaltinostat:

- p53 Signaling: Ivaltinostat induces the accumulation of the tumor suppressor protein p53 and promotes its acetylation. This leads to p53-dependent transactivation and enhanced expression of downstream targets like MDM2 and the cell cycle inhibitor p21 (Waf1/Cip1).[1]
   [5]
- Apoptosis Induction: The compound activates the intrinsic and extrinsic apoptosis pathways, evidenced by the activation of caspases-3, -8, and -9.[1]
- Cell Cycle Arrest: Ivaltinostat has been shown to induce cell cycle arrest, particularly at the G2/M phase.[1][3]



 Hippo Signaling Pathway: In cholangiocarcinoma cells, Ivaltinostat has been found to induce anti-tumor effects by targeting the Hippo signaling pathway through the upregulation of specific microRNAs.[6]



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**Caption:** Simplified signaling pathways affected by **Ivaltinostat**.

## **Preclinical Anti-Tumor Activity**

**Ivaltinostat** has demonstrated significant anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines and in vivo models.

Table 2: In Vitro Anti-proliferative Activity of Ivaltinostat (IC50 Values)



Cell Line	Cancer Type	IC50 (µM)	Exposure Time	Reference
SNU-1196	Cholangiocarcino ma	0.63	72 hours	[1]
SNU-1196/GR	Gemcitabine- Resistant Cholangiocarcino ma	0.93	72 hours	[1]
SNU-308	Cholangiocarcino ma	1.80	72 hours	[1]

#### In Vivo Studies:

In a xenograft model of cholangiocarcinoma, **Ivaltinostat** administered orally at 30 mg/kg/day for 7 days attenuated tumor growth and was found to be synergistic with other chemotherapies. [1][6]

## **Clinical Trials and Efficacy**

**Ivaltinostat** has been evaluated in several clinical trials, primarily in combination with other anti-cancer agents, for the treatment of various solid tumors, including pancreatic adenocarcinoma.

Table 3: Summary of Key Clinical Trial Data for Ivaltinostat



Trial Phase	Cancer Type	Combinatio n Therapy	Key Efficacy Endpoints	Results	Reference
Phase I/II	Advanced Pancreatic Ductal Adenocarcino ma (PDAC)	Gemcitabine and Erlotinib	Objective Response Rate (ORR), Disease Control Rate (DCR), Overall Survival (OS), Progression- Free Survival (PFS)	ORR: 25.0%, DCR: 93.8%, Median OS: 8.6 months, Median PFS: 5.3 months	[5][7][8]
Phase Ib	Metastatic Pancreatic Adenocarcino ma (mPDAC)	Capecitabine	Safety, Tolerability, Recommend ed Phase 2 Dose (RP2D)	RP2D of Ivaltinostat established at 250 mg/m². Stable disease observed in 65% of patients.	[9][10]

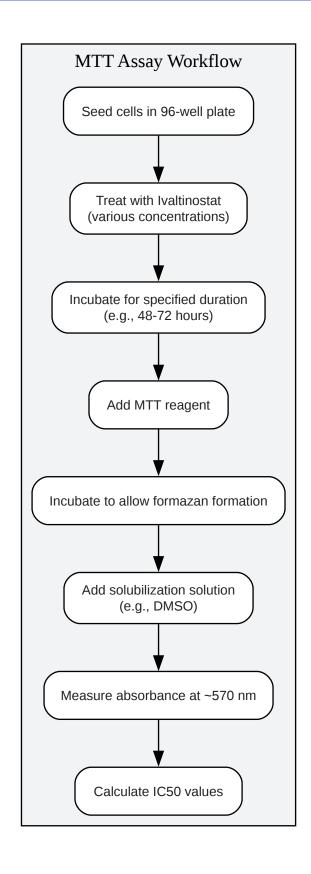
## **Experimental Protocols**

This section provides an overview of the methodologies for key experiments cited in the literature for **Ivaltinostat**.

## **Cell Viability Assay (MTT Assay)**

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability.





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**Caption:** General workflow for a cell viability (MTT) assay.



#### Protocol:

- Cell Seeding: Plate cells at a density of 5 x 10<sup>3</sup> cells per well in a 96-well plate and incubate for 24 hours.
- Treatment: Add varying concentrations of **Ivaltinostat** to the wells.
- Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).[1]
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
- Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[2]
- Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

## Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

#### Protocol:

- Cell Treatment: Treat cells with Ivaltinostat for the desired time.
- Cell Harvesting: Collect both adherent and floating cells.
- Washing: Wash the cells with phosphate-buffered saline (PBS).
- Staining: Resuspend the cells in a binding buffer containing Annexin V-FITC and propidium iodide (PI).
- Incubation: Incubate the cells in the dark at room temperature.



Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

## Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

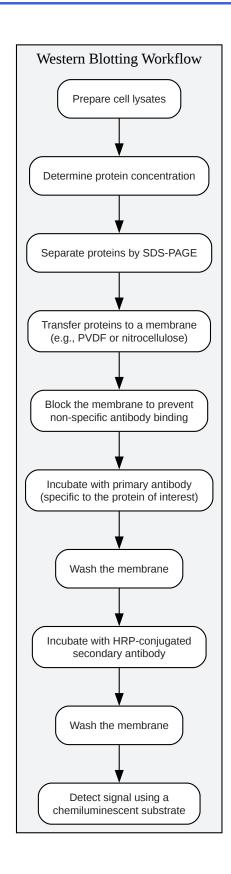
#### Protocol:

- Cell Treatment and Harvesting: Treat and collect cells as described for the apoptosis assay.
- Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[3]
- Staining: Stain the cellular DNA with a solution containing propidium iodide (PI) and RNase (to prevent staining of RNA).[3]
- Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

## **Western Blotting**

This technique is used to detect specific proteins in a sample.





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Caption: Standard workflow for Western Blotting analysis.



#### Protocol:

- Protein Extraction: Lyse cells treated with Ivaltinostat to extract total protein.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., acetylated-H3, p53, p21, caspases).
- Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

## Conclusion

**Ivaltinostat** (CG-200745) is a promising pan-HDAC inhibitor with a well-defined chemical structure and mechanism of action. Preclinical studies have consistently demonstrated its potent anti-tumor activity across various cancer types, and clinical trials have shown encouraging results, particularly in combination therapies for pancreatic cancer. The detailed protocols and data presented in this guide provide a solid foundation for further research into the therapeutic potential of **Ivaltinostat** and the development of novel cancer treatments.

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